REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:4]=[CH:5][C:6]2[N:7]([C:9]([CH:12]([CH3:14])[CH3:13])=[N:10][N:11]=2)[CH:8]=1.O.[OH-].[Na+]>ClCCl>[Br:2][C:3]1[CH:4]=[CH:5][C:6]2[N:7]([C:9]([CH:12]([CH3:14])[CH3:13])=[N:10][N:11]=2)[CH:8]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
587 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC=1C=CC=2N(C1)C(=NN2)C(C)C
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.15 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred in the bath for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5 L three-necked round-bottomed flask, equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
The organic layer was then isolated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with dichloromethane (600 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with 1:1 brine-water (2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Most of dichloromethane was removed by rotary evaporation
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (800 ml) was then added
|
Type
|
CUSTOM
|
Details
|
After removing about 400 ml of solvents, hexane (3.2 L)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The slurry was stirred in an ice-water bath for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake was washed with 9:1 hexane-ethyl acetate (3×150 ml)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum-oven (30-35° C.) for 18 hours
|
Duration
|
18 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C1)C(=NN2)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 471.6 g | |
YIELD: PERCENTYIELD | 92.5% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |